3-Fluoro-2-(piperidin-4-yloxy)pyridine
Overview
Description
“3-Fluoro-2-(piperidin-4-yloxy)pyridine” is a chemical compound with the CAS Number: 1189578-05-9 . Its molecular weight is 196.22 . The IUPAC name for this compound is 3-fluoro-2-pyridinyl 4-piperidinyl ether .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “3-Fluoro-2-(piperidin-4-yloxy)pyridine”, has been a topic of interest in recent years . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .
Molecular Structure Analysis
The InChI code for “3-Fluoro-2-(piperidin-4-yloxy)pyridine” is 1S/C10H13FN2O/c11-9-2-1-5-13-10 (9)14-8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2 .
Physical And Chemical Properties Analysis
“3-Fluoro-2-(piperidin-4-yloxy)pyridine” is a powder . It is stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
1. Dual Inhibitor Design for Cancer Treatment Piperidine derivatives, such as “3-Fluoro-2-(piperidin-4-yloxy)pyridine”, have been utilized in the design of dual inhibitors targeting resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important in the treatment of certain types of cancer .
One-Pot Functionalization in Chemical Synthesis
These compounds can facilitate one-pot functionalization processes in chemical synthesis, which typically require multiple steps, thus streamlining the production of complex molecules .
Material Science Research
Piperidine derivatives are used in material science research due to their unique chemical properties that can contribute to the development of new materials .
Analytical Chemistry Applications
In analytical chemistry, such compounds may be used as reference materials or reagents due to their well-defined structures and properties .
Life Science Research
They are also relevant in life science research, potentially as part of biochemical assays or molecular biology studies .
Chromatography
These compounds might be used in chromatography as standards or to help in the separation of complex mixtures due to their distinct chemical behavior .
IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in … 3-fluoro-2-(piperidin-4-yloxy)pyridine | 1189578-05-9 - MilliporeSigma
Safety And Hazards
The safety information for “3-Fluoro-2-(piperidin-4-yloxy)pyridine” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
3-fluoro-2-piperidin-4-yloxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSPAPDYZQFCBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=CC=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(piperidin-4-yloxy)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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